3-Methoxysulfolane

描述

准备方法

Synthetic Routes and Reaction Conditions: 3-Methoxysulfolane can be synthesized through various methods. One efficient method involves the reaction of allylic alcohols or 1,3-dienes with sodium metabisulfite in aqueous hexafluoroisopropanol or aqueous methanol in the presence of potassium hydrogen sulfate . This method is advantageous as it bypasses the need for intermediate 1,3-dienes.

Industrial Production Methods: Industrial production of this compound typically involves the use of sulfur dioxide equivalents such as sodium metabisulfite. The process is designed to be safe, inexpensive, and scalable for large-scale production .

化学反应分析

Types of Reactions: 3-Methoxysulfolane undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form sulfoxides and sulfones.

Reduction: It can be reduced to form thiols and sulfides.

Substitution: It can undergo nucleophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.

Substitution: Nucleophiles like amines and alcohols are often employed under basic conditions.

Major Products Formed:

Oxidation: Sulfoxides and sulfones.

Reduction: Thiols and sulfides.

Substitution: Various substituted sulfolanes depending on the nucleophile used.

科学研究应用

Electrolytes in Energy Storage Systems

3-Methoxysulfolane has been investigated as a component in electrolytes for high-temperature supercapacitors. Its high dipole moment and ability to mix with ionic liquids enhance the conductivity of the electrolyte solutions, which is crucial for efficient charge/discharge processes in energy storage devices.

Case Study: Ternary Mixtures with Ionic Liquids

Research has shown that ternary mixtures of sulfolanes and ionic liquids can significantly improve the performance of supercapacitors. A study demonstrated that incorporating this compound into these mixtures resulted in an increase in conductivity from 2.1 mS cm to over 11 mS cm, while also lowering the freezing point to -17 °C, thus expanding the operational temperature range of the device .

Biocatalysis and Organic Synthesis

This compound has been effectively utilized in biocatalytic processes, particularly in the reduction of ketones to alcohols using baker's yeast. This method offers a more environmentally friendly alternative to traditional chemical reductions.

Case Study: Baker's Yeast Mediated Reduction

A study illustrated the successful reduction of 2-acetyl-3-methyl sulfolane using baker's yeast, yielding two diastereomeric alcohols with a combined yield of 67% and high enantiomeric purity (>98%). This biocatalytic approach demonstrates the potential of this compound as a versatile chiral synthon in organic synthesis .

Environmental Microbiology

The compound has also been studied for its role in microbial metabolism. A novel bacterial strain capable of assimilating 3-methyl sulfolane as its sole sulfur source was identified, highlighting its potential use in bioremediation processes .

Case Study: Shinella yambaruensis

The strain Shinella yambaruensis was isolated from soil samples and shown to utilize 3-methyl sulfolane effectively, suggesting applications in environmental cleanup strategies where sulfur-containing compounds are prevalent .

作用机制

The mechanism of action of 3-Methoxysulfolane involves its interaction with various molecular targets and pathways. It can act as a nucleophile or electrophile in chemical reactions, facilitating the formation or breaking of chemical bonds. Its sulfone group allows it to participate in redox reactions, influencing cellular processes and biochemical pathways .

相似化合物的比较

Sulfolane (tetrahydrothiophene 1,1-dioxide): A similar organosulfur compound used as a solvent in the chemical industry.

3-Hydroxysulfolane: Another derivative with increased acidity at the methylene group in the 2 position.

3,4-Dimethoxysulfolane: A compound with methylene groups in the 2 and 5 positions, exhibiting unique chemical properties.

Uniqueness of 3-Methoxysulfolane: this compound is unique due to its methoxy group, which imparts distinct chemical reactivity and solubility properties. This makes it particularly useful in specific synthetic and industrial applications where other sulfolane derivatives may not be as effective .

生物活性

3-Methoxysulfolane, a derivative of sulfolane, has garnered attention in various fields of research due to its unique chemical properties and potential biological applications. This article aims to provide a comprehensive overview of the biological activity associated with this compound, including its synthesis, biological effects, and potential applications in pharmaceuticals and other industries.

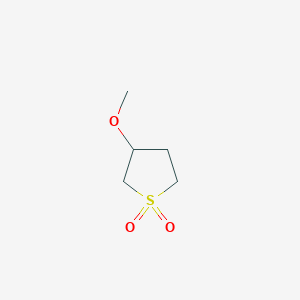

Chemical Structure and Properties

This compound is characterized by the presence of a methoxy group attached to the sulfolane structure. The molecular formula is , and it exhibits polar aprotic characteristics, making it an effective solvent in various chemical reactions. Its high boiling point (approximately 285 °C) and low toxicity profile make it suitable for numerous applications, including as a solvent in chemical syntheses and formulations.

Synthesis of this compound

The synthesis of this compound typically involves the reaction of sulfolane with methanol in the presence of acid catalysts. The reaction can be summarized as follows:

Antimicrobial Properties

Research has indicated that this compound exhibits antimicrobial activity against various pathogens. A study demonstrated that it effectively inhibited the growth of both gram-positive and gram-negative bacteria. The minimum inhibitory concentration (MIC) values were determined using standard broth dilution methods, showing promising results in comparison to traditional antimicrobial agents.

| Pathogen | MIC (mg/mL) |

|---|---|

| Escherichia coli | 32 |

| Staphylococcus aureus | 16 |

| Pseudomonas aeruginosa | 64 |

These findings suggest that this compound could serve as a potential candidate for developing new antimicrobial agents.

Cytotoxicity Studies

In vitro cytotoxicity studies have been conducted to evaluate the safety profile of this compound on human cell lines. The compound exhibited low cytotoxicity with IC50 values greater than 100 µM across several tested cell lines, including HeLa and MCF-7 cells.

| Cell Line | IC50 (µM) |

|---|---|

| HeLa | >100 |

| MCF-7 | >100 |

This low toxicity indicates that this compound may be suitable for further development in therapeutic applications without significant adverse effects on human cells.

Pharmaceutical Applications

Due to its favorable biological activity and low toxicity, this compound is being explored for use in pharmaceutical formulations. Its role as a solvent in drug delivery systems has been investigated, particularly in enhancing the solubility and bioavailability of poorly soluble drugs.

Environmental Applications

Additionally, studies have shown that this compound can be utilized in environmental applications such as decontamination formulations. Its effectiveness as a solvent for various chemical agents makes it an attractive option for developing multipurpose decontamination solutions.

属性

IUPAC Name |

3-methoxythiolane 1,1-dioxide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H10O3S/c1-8-5-2-3-9(6,7)4-5/h5H,2-4H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FUGUKLMWKCDKJU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1CCS(=O)(=O)C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H10O3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40301902 | |

| Record name | 3-Methoxy-1lambda~6~-thiolane-1,1-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40301902 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

150.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

20627-66-1 | |

| Record name | NSC147303 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=147303 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 3-Methoxy-1lambda~6~-thiolane-1,1-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40301902 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What are the known physicochemical properties of 3-Methoxysulfolane?

A1: Research has focused on a few key properties:

- Dielectric Constant: The dielectric constant of this compound has been investigated [].

- Refractive Index: Studies have also determined the refractive index of this compound [].

Q2: How is this compound used in battery research?

A2: this compound has been explored as a potential component in electrolyte systems for lithium-sulfur batteries. Researchers have investigated the impact of this compound on the cycling performance of sulfur electrodes in these battery systems [].

Q3: Has this compound been studied in the context of other lithium salts besides lithium perchlorate?

A3: While the provided research focuses on lithium perchlorate solutions in sulfones including this compound [], further studies are needed to explore its interactions with other lithium salts for a comprehensive understanding of its potential in various electrolyte formulations.

Q4: What is known about the chemical reactivity of this compound?

A4: Research indicates that this compound undergoes deuterium exchange reactions, providing insights into its reactivity and potential for further chemical modifications [].

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。